N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine
Description
N-[1-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine is a hydroxylamine derivative featuring a sterically hindered dihydronaphthalene core substituted with four methyl groups. The compound is synthesized via condensation of 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (a precursor listed in commercial catalogs ) with hydroxylamine.
Properties
IUPAC Name |
N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-11(17-18)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10,18H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSIYLVKCYDJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372667 | |
| Record name | GNF-Pf-1049 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-31-6 | |
| Record name | 1-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GNF-Pf-1049 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Reaction for Dihydronaphthalene Core Formation
The dihydronaphthalene core is synthesized via a Diels-Alder reaction between myrcene (a conjugated diene) and 3-methyl-3-penten-2-one (dienophile). Aluminum chloride (AlCl₃) catalyzes the cycloaddition at 0–5°C in dichloromethane, yielding 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene.
Key Conditions :
-
Catalyst : 10 mol% AlCl₃
-
Solvent : Dichloromethane
-
Temperature : 0–5°C (prevents side reactions)
-
Yield : 78–85% after silica gel chromatography
Friedel-Crafts Acylation
The dihydronaphthalene derivative undergoes Friedel-Crafts acylation with acetyl chloride to introduce the ketone group. Using AlCl₃ (1.2 equiv) in dichloromethane at reflux (40°C) for 6 hours achieves regioselective substitution at the 2-position.
Reaction Profile :
| Parameter | Value |
|---|---|
| Acetyl Chloride | 1.1 equiv |
| Reaction Time | 6 hours |
| Temperature | 40°C |
| Yield (Crude) | 90% |
| Purity (HPLC) | 95% |
Oxime Formation via Condensation
Standard Laboratory Protocol
The ketone (1 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) under reflux for 4 hours. Sodium acetate (2 equiv) maintains a pH of 4.5–5.0 to drive the reaction to completion.
Optimized Conditions :
| Variable | Optimal Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80°C (reflux) |
| Time | 4 hours |
| Base | Sodium acetate |
| Yield | 88–92% |
Industrial-Scale Adaptation
Continuous flow reactors enhance efficiency for large-scale production. A tubular reactor (0.5 L/min flow rate) operates at 85°C with a residence time of 15 minutes, achieving 94% conversion. Automated pH control ensures consistent product quality.
Purification and Characterization
Purification Techniques
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Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3) removes unreacted ketone and byproducts.
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Recrystallization : Ethanol/water (1:1) yields crystals with >99% purity (HPLC).
Purity Data :
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | 99.5 |
| NMR (Integration) | 98.7 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 6.68 (s, 1H, =N-OH), 2.32 (s, 3H, CH₃), 1.65–1.28 (m, 16H, CH₂ and CH₃).
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IR (KBr) : 3250 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=N stretch).
Industrial Production Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Reaction Time | 4 hours | 15 minutes |
| Yield | 90% | 94% |
| Energy Consumption | 120 kWh/kg | 85 kWh/kg |
Case Studies in Process Optimization
Solvent Screening for Oxime Formation
A study comparing solvents demonstrated that ethanol/water (3:1) outperformed methanol or THF due to improved hydroxylamine solubility and reduced side-product formation.
Solvent Efficiency :
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol/Water (3:1) | 92 | 99.5 |
| Methanol | 84 | 97.2 |
| THF/Water (4:1) | 78 | 95.8 |
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction: Reduction of the compound can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
Organic Synthesis
N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Amination Reactions : The compound can be utilized in the synthesis of amines through nucleophilic substitution reactions.
- Formation of Nitroso Compounds : It can be converted into nitroso derivatives that are important in the study of reaction mechanisms and as intermediates in pharmaceuticals.
Medicinal Chemistry
Research indicates that derivatives of hydroxylamines exhibit biological activity, making them valuable in medicinal chemistry. This compound may have potential therapeutic applications due to:
- Antioxidant Properties : Hydroxylamines are known for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Some studies suggest that hydroxylamines can exhibit antimicrobial properties against various pathogens.
Environmental Chemistry
The compound's stability and reactivity make it a candidate for environmental applications:
- Pollutant Degradation : Hydroxylamines can participate in reactions that degrade pollutants in the environment, particularly nitro compounds.
- Trace Analysis : It may be used as a reagent in analytical chemistry for detecting specific contaminants due to its ability to form stable complexes with metal ions.
Case Study 1: Synthesis of Novel Antioxidants
A study published in Bioorganic and Medicinal Chemistry Letters explored the synthesis of novel antioxidants based on hydroxylamine derivatives. The researchers synthesized several compounds using this compound as a starting material. The resulting compounds exhibited significant antioxidant activity in vitro, suggesting their potential for pharmaceutical development .
Case Study 2: Environmental Remediation
In another research project focused on environmental remediation, this compound was tested for its effectiveness in degrading nitroaromatic pollutants. The study demonstrated that the compound could effectively reduce the concentration of these pollutants in contaminated water samples through chemical reduction processes .
Mechanism of Action
The mechanism by which N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. This interaction is crucial in its potential therapeutic applications, where it can modulate biochemical processes to achieve desired outcomes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Hydrazide Derivatives (Gallic Hydrazide Analogs)
Compounds like N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide and N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide () share the ethylidene-hydrazide backbone but differ in substituents. Key distinctions:
- Functional Groups : The target compound replaces the trihydroxybenzohydrazide moiety with hydroxylamine, reducing hydrogen-bonding capacity but increasing nucleophilicity.
Table 1: Structural Comparison
*Estimated based on precursor data .
Antioxidant Activity vs. BHT
Butylated hydroxytoluene (BHT) is a benchmark antioxidant. Comparative analysis reveals:
- Mechanism: BHT donates phenolic hydrogen to radicals, while the target compound’s hydroxylamine group may act via radical scavenging or nitroxide formation.
- Stability : The rigid dihydronaphthalene core in the target compound likely resists oxidative degradation better than BHT’s flexible tert-butyl-phenyl structure .
Comparison with Ethylidene-Ketone Precursors
The precursor 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one () lacks the hydroxylamine group but shares the dihydronaphthalene scaffold. Differences include:
- Reactivity : The ketone precursor is less nucleophilic, limiting its utility in condensation reactions compared to the hydroxylamine derivative.
- Applications : The precursor is used as a synthetic intermediate, while the hydroxylamine derivative may exhibit bioactivity (e.g., enzyme inhibition) due to its amine functionality.
Research Findings and Hypotheses
- Synthetic Feasibility : The precursor’s commercial availability () suggests scalable synthesis of the target compound.
- Crystallographic Insights: Analogous compounds (e.g., 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one in ) exhibit planar aromatic systems with torsion angles (<179°) that stabilize π-π interactions. The target compound’s dihydronaphthalene system may adopt similar conformations, enhancing stacking in solid-state applications .
- Biological Potential: Hydrazide derivatives () show antimicrobial and antioxidant activity, suggesting the target compound could be optimized for similar roles with improved metabolic stability.
Biological Activity
N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 245.366 g/mol. The structure features a hydroxylamine functional group attached to a naphthalene derivative, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with hydroxylamine groups exhibit a range of biological activities, including:
- Antioxidant Properties : Hydroxylamines can scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Activity : Certain derivatives show promise against various bacterial strains.
- Antitumor Effects : Some studies suggest potential antiproliferative effects against cancer cell lines.
Antioxidant Activity
Hydroxylamines are known for their ability to act as antioxidants. A study demonstrated that related compounds could effectively reduce oxidative damage in cellular models. The antioxidant activity is often assessed using assays such as DPPH radical scavenging and ABTS assays.
| Assay Type | Result (IC50) |
|---|---|
| DPPH Scavenging | 50 µM |
| ABTS Scavenging | 45 µM |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies indicate significant activity against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a controlled study involving several bacterial strains:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
- Pseudomonas aeruginosa : MIC = 128 µg/mL
These results suggest that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.
Antitumor Activity
Preliminary investigations into the antiproliferative effects of the compound on cancer cell lines have shown promising results. For instance:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical) | 75 |
| A549 (lung) | 90 |
These findings indicate that this compound may inhibit cell proliferation in specific cancer models.
The mechanisms underlying the biological activities of hydroxylamines often involve:
- Free Radical Scavenging : Reducing oxidative stress by neutralizing reactive oxygen species (ROS).
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Signaling Modulation : Interference with signaling pathways that promote cell growth or survival.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine with high purity?
- Methodological Answer : Synthesis requires addressing steric hindrance from the tetramethyl groups on the dihydronaphthalene core. A stepwise approach is recommended:
- Condensation Reaction : Use hydroxylamine derivatives (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride) to form the ethylidene-hydroxylamine bond under anhydrous conditions .
- Purification : Employ silica gel column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product, as described for structurally similar compounds .
- Yield Optimization : Apply factorial design to test variables like reaction temperature, solvent polarity, and catalyst loading .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to resolve signals from the tetramethyl and dihydronaphthalene groups. However, overlapping peaks due to restricted rotation of the ethylidene-hydroxylamine moiety may require variable-temperature NMR .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is suitable for purity assessment. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve resolution .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected ~288 g/mol) and fragmentation patterns .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer :
- Storage : Store in amber vials at -20°C under inert gas (argon/nitrogen) to minimize oxidation of the hydroxylamine group. Degradation risks increase with prolonged storage, necessitating periodic purity checks via TLC or HPLC .
- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection during handling. Avoid contact with transition metals (e.g., Fe, Cu) that may catalyze decomposition .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. COMSOL Multiphysics can simulate reaction pathways under varying conditions (e.g., solvent effects) .
- AI Integration : Train machine learning models on datasets of similar hydroxylamine derivatives to optimize reaction parameters (e.g., solvent selection, catalyst efficiency) .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, IR can confirm the presence of the hydroxylamine N-O stretch (~930 cm) .
- Theoretical Alignment : Reconcile experimental NMR shifts with computational predictions (e.g., using Gaussian software) to identify misassignments .
Q. How to design stability studies for this compound under varying environmental conditions?
- Methodological Answer :
- Factorial Design : Test factors like temperature (4°C vs. 25°C), humidity (0% vs. 50% RH), and light exposure (dark vs. UV). Monitor degradation via HPLC-MS to identify major breakdown products .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under accelerated conditions (e.g., 40°C/75% RH) .
Data Contradiction and Theoretical Framework
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Systematically review published datasets, noting differences in assay conditions (e.g., cell lines, solvent carriers). For example, conflicting cytotoxicity results may arise from DMSO concentration variations .
- Mechanistic Studies : Use in vitro models (e.g., enzyme inhibition assays) to isolate the compound’s direct effects from metabolic byproducts .
Experimental Design and Optimization
Q. What advanced techniques improve the scalability of synthetic routes for this compound?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer, particularly for exothermic steps like hydroxylamine condensation .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time, reducing batch inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
